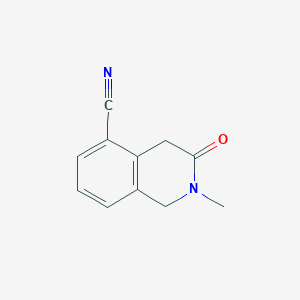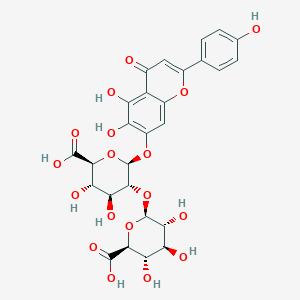
zinc;2-oxopropane-1,1-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2-oxopropane-1,1-disulfonate, also known as zinc acetylmethionate, is a zinc complex with the molecular formula C₃H₄O₇S₂Zn. This compound is characterized by its unique structure, which includes a zinc ion coordinated with 2-oxopropane-1,1-disulfonate ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-oxopropane-1,1-disulfonate typically involves the reaction of zinc salts with 2-oxopropane-1,1-disulfonate ligands under controlled conditions. One common method involves dissolving zinc sulfate in water and then adding 2-oxopropane-1,1-disulfonate under stirring. The reaction mixture is then heated to promote the formation of the zinc complex. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where zinc salts and 2-oxopropane-1,1-disulfonate are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product. The final product is then subjected to various purification steps, including filtration, washing, and drying .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;2-oxopropane-1,1-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of zinc metal and other reduced species.
Substitution: The ligands in the zinc complex can be substituted with other ligands, leading to the formation of new zinc complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often conducted in organic solvents under inert atmosphere.
Substitution: Ligand substitution reactions are usually performed in the presence of coordinating solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce elemental zinc and other reduced compounds. Substitution reactions result in new zinc complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Zinc;2-oxopropane-1,1-disulfonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other zinc complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a zinc supplement and in the treatment of zinc deficiency-related conditions.
Wirkmechanismus
The mechanism of action of zinc;2-oxopropane-1,1-disulfonate involves its interaction with biological molecules and cellular pathways. The zinc ion in the complex can act as a cofactor for various enzymes, facilitating catalytic reactions. It can also interact with cellular membranes and proteins, influencing their structure and function. The disulfonate ligands may play a role in stabilizing the zinc ion and enhancing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc sulfate: A common zinc salt used in various applications, including as a dietary supplement and in agriculture.
Zinc oxide: Widely used in cosmetics, sunscreens, and as a catalyst in chemical reactions.
Zinc acetate: Used in dietary supplements, pharmaceuticals, and as a reagent in chemical synthesis.
Uniqueness
Zinc;2-oxopropane-1,1-disulfonate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Unlike other zinc compounds, it offers enhanced stability and bioavailability, making it particularly useful in biological and medical applications .
Eigenschaften
Molekularformel |
C3H4O7S2Zn |
|---|---|
Molekulargewicht |
281.6 g/mol |
IUPAC-Name |
zinc;2-oxopropane-1,1-disulfonate |
InChI |
InChI=1S/C3H6O7S2.Zn/c1-2(4)3(11(5,6)7)12(8,9)10;/h3H,1H3,(H,5,6,7)(H,8,9,10);/q;+2/p-2 |
InChI-Schlüssel |
BBIPBCRCZBKDJW-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12098244.png)


![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)



![2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12098289.png)



![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)
![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)
